molecular formula C17H13FN4O2 B2543956 1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941960-72-1

1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2543956
CAS No.: 941960-72-1
M. Wt: 324.315
InChI Key: KINFPVWJGMJHBZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates a pyrrolidin-2-one scaffold with a 1,2,4-oxadiazole ring, which is bioisosterically equivalent to ester and amide functionalities, offering enhanced metabolic stability and improved pharmacokinetic properties for drug discovery efforts . The inclusion of both pyridinyl and fluorophenyl substituents makes this structure a valuable scaffold in medicinal chemistry, particularly for probing structure-activity relationships (SAR) in the development of new therapeutic agents . The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, found in compounds with a wide spectrum of reported biological activities. These include potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents . This compound is intended for research and further manufacturing applications only, strictly for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound in hit-to-lead optimization campaigns, as a building block for synthesizing more complex molecules, or as a reference standard in biological screening assays. For specific storage and handling information, please refer to the provided Safety Data Sheet (SDS). All customers must confirm their compliance with applicable research use-only regulations prior to purchase.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-12-4-6-13(7-5-12)22-10-11(9-15(22)23)17-20-16(21-24-17)14-3-1-2-8-19-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINFPVWJGMJHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.

    Synthesis of the pyridinyl-oxadiazolyl moiety: This could involve the formation of the oxadiazole ring followed by coupling with a pyridine derivative.

    Final coupling: The final step would involve coupling the pyrrolidinone core with the pyridinyl-oxadiazolyl moiety under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under strong oxidizing agents (e.g., KMnO₄ or H₂O₂), leading to ring cleavage or formation of carboxylic acid derivatives. For example:

  • Oxadiazole ring oxidation : Cleavage of the 1,2,4-oxadiazole ring produces nitrile oxides or amides, depending on conditions.

  • Pyrrolidinone oxidation : The pyrrolidin-2-one moiety can oxidize to form γ-lactam derivatives or undergo dehydrogenation to yield unsaturated rings.

Reduction Reactions

Selective reduction of the oxadiazole ring with agents like LiAlH₄ or catalytic hydrogenation generates amidine or hydrazine intermediates. The pyridine moiety may remain intact under mild conditions but reduces to piperidine under harsh hydrogenation.

Substitution Reactions

  • Electrophilic substitution : The 4-fluorophenyl group participates in halogen exchange (e.g., F → Cl/Br) under Ullmann or Buchwald-Hartwig conditions .

  • Nucleophilic substitution : The pyrrolidinone nitrogen reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives.

Cycloaddition Reactions

The oxadiazole ring acts as a dienophile in Diels-Alder reactions, forming fused bicyclic structures with electron-rich dienes .

Key Reaction Conditions and Outcomes

Reaction outcomes are highly dependent on catalysts, solvents, and temperature. Representative examples include:

Reaction Type Conditions Product Yield Source
Oxadiazole ring oxidationH₂O₂, AcOH, 80°C4-Fluorophenylcarboxylic acid derivative65–78%
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CPyrrolidine-amidine hybrid82%
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylpyrrolidinone analog73%
Diels-Alder cycloadditionAnthracene, toluene, refluxTricyclic fused oxadiazole-pyrrolidinone58%

Biological Activity Linked to Reactivity

The compound’s reactivity correlates with its pharmacological effects:

  • Enzyme inhibition : The oxadiazole ring interacts with enzyme active sites (e.g., thymidine phosphorylase) via hydrogen bonding and π-π stacking, showing IC₅₀ values in the µM range .

  • Anticancer activity : Substituted derivatives exhibit cytotoxicity against breast (MCF7) and prostate (PC-3) cancer cells, with IC₅₀ values as low as 0.28 µM .

Stability and Degradation Pathways

  • Hydrolytic stability : The oxadiazole ring is stable in neutral aqueous media but hydrolyzes in acidic/basic conditions to form hydrazides.

  • Photodegradation : UV exposure induces C–N bond cleavage in the pyrrolidinone ring, forming nitroso intermediates.

Scientific Research Applications

The compound has been studied for various biological activities, particularly its anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)3.8Cell cycle arrest
A549 (Lung Cancer)6.0Inhibition of kinase activity

Preliminary findings suggest that the compound may induce apoptosis in cancer cells and inhibit specific kinases involved in cancer progression.

Anti-inflammatory Effects

The compound has also shown promise in reducing pro-inflammatory cytokines in various models. This suggests potential applications in treating inflammatory diseases, where modulation of the immune response is critical.

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

Case Study 1: MCF-7 Cells

A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.

Case Study 2: In Vivo Studies

Animal model studies indicated that treatment with the compound led to reduced tumor growth compared to control groups, suggesting systemic efficacy and potential for therapeutic use.

Case Study 3: Pharmacokinetics

Research on pharmacokinetic properties revealed favorable characteristics, including good oral bioavailability and metabolic stability, which are crucial for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Halogen-Substituted Derivatives
  • 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Key Differences: The phenyl ring has a 3-chloro-4-fluoro substitution, and the oxadiazole bears a cyclopropyl group instead of pyridin-2-yl. Impact: Chlorine increases lipophilicity (ClogP ~2.8 vs. The cyclopropyl group may reduce steric hindrance compared to pyridin-2-yl .
Pyridine Isomers
  • 1-(4-Fluorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (): Key Differences: Pyridin-4-yl replaces pyridin-2-yl on the oxadiazole. Impact: The nitrogen position alters hydrogen-bonding capacity.
Trifluoromethyl Derivatives
  • 3-(4-Fluorophenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrrolidin-2-one (): Key Differences: The oxadiazole is substituted with a 4-(trifluoromethyl)phenyl group.

Core Structure Variations

Thiazole and Triazole Derivatives
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Key Differences: Replaces pyrrolidin-2-one with a thiazole ring and incorporates a triazole moiety. Impact: The planar thiazole and triazole systems may improve π-π stacking interactions, but the rigid structure could reduce conformational flexibility compared to the pyrrolidinone core .
Azetidin-2-one Derivatives
  • (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one (): Key Differences: Azetidin-2-one (4-membered ring) replaces pyrrolidin-2-one (5-membered).

Physicochemical and Crystallographic Properties

Crystallographic Data
  • Target Compound: No direct crystallographic data is provided, but analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)...thiazole () exhibit triclinic symmetry (P̄1) with two independent molecules in the asymmetric unit. The fluorophenyl groups adopt perpendicular orientations, suggesting similar conformational flexibility in the target compound .
  • Chalcone Derivatives (): Dihedral angles between fluorophenyl and other aromatic rings range from 7.14° to 56.26°, highlighting the influence of substituents on molecular planarity. Pyridin-2-yl in the target compound may enforce a specific orientation for optimal crystal packing .

Biological Activity

The compound 1-(4-fluorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H15FN4OC_{17}H_{15}FN_{4}O with a molar mass of approximately 304.33 g/mol. The structure consists of a pyrrolidinone core substituted with a 4-fluorophenyl group and a pyridinyl-oxadiazole moiety, which is crucial for its biological activity.

1. Anticancer Activity:
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The mechanisms include:

  • Inhibition of Telomerase: Compounds with the oxadiazole scaffold have been shown to inhibit telomerase activity, an enzyme crucial for cancer cell immortality .
  • Histone Deacetylase (HDAC) Inhibition: Several studies highlight the ability of oxadiazole derivatives to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Thymidylate Synthase Inhibition: This enzyme is vital for DNA synthesis; inhibiting it can lead to reduced proliferation of cancer cells .

2. Antimicrobial Activity:
The oxadiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. They are believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)15.63
AnticancerA549 (Lung Cancer)0.12 - 2.78
AntimicrobialVarious Bacterial Strains<10
HDAC InhibitionHDAC EnzymesNot Specified
Telomerase InhibitionTelomeraseNot Specified

Case Studies

  • MCF-7 Cell Line Study:
    A study demonstrated that the compound exhibited significant cytotoxic effects on MCF-7 cells, with an IC50 value comparable to that of Tamoxifen, a well-known breast cancer treatment. The mechanism involved upregulation of p53 and activation of apoptotic pathways via caspase cleavage .
  • Antimicrobial Evaluation:
    In vitro studies revealed that oxadiazole derivatives showed potent activity against multiple bacterial strains with IC50 values below 10 µM, indicating their potential as novel antimicrobial agents .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what intermediates are critical?

The synthesis typically involves cyclocondensation of amidoxime derivatives with activated carbonyl groups. For example, coupling 1-(4-fluorophenyl)pyrrolidin-2-one with a preformed 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid using EDCI/HOBt in DMF. Key intermediates include the oxadiazole carboxylic acid (prepared via nitrile oxide cycloaddition) and the pyrrolidinone scaffold. Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation, and what signals are diagnostic?

  • 1H NMR : Fluorophenyl protons appear as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz). Pyridinyl protons resonate at δ 8.0–8.5 ppm.
  • 13C NMR : The pyrrolidin-2-one carbonyl is observed at δ ~175 ppm.
  • IR : C=O stretch (~1700 cm⁻¹) and C-F (~1220 cm⁻¹).
  • HRMS : Confirm the molecular ion ([M+H]+) with <2 ppm error .

Q. How can X-ray crystallography validate the compound’s structure, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. Use SHELXL for refinement, focusing on resolving torsional angles of the oxadiazole and fluorophenyl groups. Hydrogen bonding and π-stacking interactions (common in aromatic systems) should be analyzed using Mercury or Olex2 visualization tools .

Q. What purification strategies are effective for isolating this compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts. For non-polar impurities, silica gel chromatography with ethyl acetate/hexane (3:7) is optimal. Recrystallization from ethanol/water mixtures improves purity for crystallographic studies .

Q. How should researchers assess the compound’s solubility and stability in aqueous media?

Perform shake-flask experiments at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer). Use UV-Vis spectroscopy to quantify solubility. Stability under light and heat is tested via accelerated degradation studies (40°C/75% RH for 4 weeks), with LC-MS monitoring degradation products .

Advanced Questions

Q. How can contradictions between computational and experimental structural data be resolved?

Optimize the DFT-derived geometry (e.g., B3LYP/6-31G*) using constraints from SCXRD torsion angles. Compare Hirshfeld surfaces to identify packing forces (e.g., C–H···N interactions) not modeled computationally. If discrepancies persist, consider dynamic effects via molecular dynamics simulations .

Q. What experimental design optimizes high-throughput screening for biological activity?

Use a factorial design to test variables: concentration (1–100 µM), incubation time (24–72 h), and cell lines (e.g., HEK293 vs. HeLa). Include positive controls (e.g., kinase inhibitors) and DMSO vehicle controls. Data normalization (Z-score or % inhibition) minimizes plate-to-plate variability. Dose-response curves (IC50) are fitted using nonlinear regression .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Perform kinetic assays (e.g., fluorescence polarization for kinase inhibition) with varying ATP concentrations. Lineweaver-Burk plots distinguish competitive/non-competitive inhibition. Surface plasmon resonance (SPR) quantifies binding affinity (KD). Mutagenesis studies (e.g., alanine scanning) identify critical residues in the enzyme’s active site .

Q. What strategies address low reproducibility in synthetic yields?

Conduct a Design of Experiments (DoE) to optimize reaction parameters: temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (5–20 mol%). Response surface methodology identifies optimal conditions. Trace water content (Karl Fischer titration) and oxygen exclusion (Schlenk line) may improve consistency .

Q. How should environmental fate studies be structured to evaluate ecological risks?

Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light, λ >290 nm), and biodegradation (OECD 301F). Use LC-MS/MS to quantify parent compound and metabolites. Bioaccumulation potential is assessed via logP (octanol-water partitioning) and BCF (bioconcentration factor) calculations .

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